5-(1H-pyrazol-5-yl)thiophene-2-carbaldehyde

Catalog No.
S3298306
CAS No.
1015939-92-0
M.F
C8H6N2OS
M. Wt
178.21
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(1H-pyrazol-5-yl)thiophene-2-carbaldehyde

CAS Number

1015939-92-0

Product Name

5-(1H-pyrazol-5-yl)thiophene-2-carbaldehyde

IUPAC Name

5-(1H-pyrazol-5-yl)thiophene-2-carbaldehyde

Molecular Formula

C8H6N2OS

Molecular Weight

178.21

InChI

InChI=1S/C8H6N2OS/c11-5-6-1-2-8(12-6)7-3-4-9-10-7/h1-5H,(H,9,10)

InChI Key

MUTMFFPAHUERBK-UHFFFAOYSA-N

SMILES

C1=C(SC(=C1)C2=CC=NN2)C=O

Solubility

not available

Synthesis:

5-(1H-pyrazol-5-yl)thiophene-2-carbaldehyde is an organic molecule containing a pyrazole and a thiophene ring connected by a formyl group. While not as widely studied as its individual components, it has been synthesized and characterized in research. One reported method involves a two-step process starting with Knoevenagel condensation of thiophene-2-carboxaldehyde with ethyl acetoacetate, followed by cyclization with hydrazine hydrate to yield the final product. []

Potential Applications:

The limited research available on 5-(1H-pyrazol-5-yl)thiophene-2-carbaldehyde points towards its potential use as a building block in the synthesis of more complex molecules with desired properties.

  • Heterocyclic Chemistry: The presence of both pyrazole and thiophene rings, which are common heterocyclic building blocks, suggests its potential application in the synthesis of novel heterocyclic compounds with diverse functionalities. These compounds can be further explored for various applications in medicinal chemistry, materials science, and organic electronics. [, ]
  • Medicinal Chemistry: Pyrazole and thiophene derivatives are known to exhibit various biological activities, including antibacterial, antifungal, and anti-inflammatory properties. [, ] While the biological activity of 5-(1H-pyrazol-5-yl)thiophene-2-carbaldehyde itself is not yet reported, its structural features suggest the potential for further exploration in medicinal chemistry, particularly as a precursor for the synthesis of new drug candidates.

5-(1H-pyrazol-5-yl)thiophene-2-carbaldehyde is a heterocyclic compound characterized by the presence of both a pyrazole and a thiophene ring. Its molecular formula is C8H6N2OSC_8H_6N_2OS, and it has a molecular weight of 178.21 g/mol. This compound is notable for its unique structural features, which include an aldehyde functional group attached to the thiophene ring, and a pyrazole moiety that contributes to its chemical reactivity and potential biological activity .

  • Oxidation: The aldehyde group can be oxidized to form 5-(1H-pyrazol-5-yl)thiophene-2-carboxylic acid using agents like potassium permanganate or chromium trioxide.
  • Reduction: The aldehyde can be reduced to 5-(1H-pyrazol-5-yl)thiophene-2-methanol using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Electrophilic Substitution: The thiophene ring can participate in electrophilic substitution reactions, which often require catalysts like Lewis acids.

Major Products

  • Oxidation: 5-(1H-pyrazol-5-yl)thiophene-2-carboxylic acid.
  • Reduction: 5-(1H-pyrazol-5-yl)thiophene-2-methanol.
  • Substitution Products: Various substituted thiophene derivatives depending on the electrophile used.

The synthesis of 5-(1H-pyrazol-5-yl)thiophene-2-carbaldehyde typically involves:

  • Knoevenagel Condensation: This method starts with the reaction of thiophene-2-carboxaldehyde with ethyl acetoacetate, followed by cyclization with hydrazine hydrate to yield the desired product.
  • Direct Reaction: A common synthetic route involves the reaction of 5-bromo-2-thiophenecarboxaldehyde with pyrazole under basic conditions, followed by purification through recrystallization .

These methods can be adapted for scale-up in industrial production, focusing on optimizing yield and purity.

5-(1H-pyrazol-5-yl)thiophene-2-carbaldehyde has several applications:

  • Medicinal Chemistry: It serves as a building block for synthesizing potential therapeutic agents.
  • Materials Science: The compound is utilized in developing organic semiconductors and conductive polymers.
  • Biological Studies: It acts as a probe for studying enzyme mechanisms and protein-ligand interactions .

Similar Compounds: Comparison

Several compounds exhibit structural similarities to 5-(1H-pyrazol-5-yl)thiophene-2-carbaldehyde:

Compound NameStructural Feature
5-(4-Methoxyphenyl)thiophene-2-carbaldehydeContains a methoxyphenyl group instead of pyrazole
5-Nitro-2-thiophenecarboxaldehydeContains a nitro group instead of pyrazole
5-Bromo-2-thiophenecarboxaldehydeContains a bromo group instead of pyrazole
5-(2-Fluorophenyl)thiophene-2-carbaldehydeContains a fluorophenyl group instead of pyrazole
5-Dimethylamino-thiophene-2-carbaldehydeContains a dimethylamino group instead of pyrazole

Uniqueness

The uniqueness of 5-(1H-pyrazol-5-yl)thiophene-2-carbaldehyde lies in its combination of the pyrazole and thiophene rings, which imparts distinct electronic and steric properties that are not found in other similar compounds. This makes it particularly interesting for further research in medicinal chemistry and materials science .

XLogP3

1.4

Dates

Modify: 2023-08-19

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